molecular formula C9H11BrSSi B14263461 [(4-Bromothiophen-3-yl)ethynyl](trimethyl)silane CAS No. 131390-83-5

[(4-Bromothiophen-3-yl)ethynyl](trimethyl)silane

Cat. No.: B14263461
CAS No.: 131390-83-5
M. Wt: 259.24 g/mol
InChI Key: UDIWHYIUGXRGAT-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)ethynylsilane is an organosilicon compound with the molecular formula C11H13BrSi. This compound is characterized by the presence of a bromothiophene ring attached to an ethynyl group, which is further bonded to a trimethylsilyl group. It is commonly used as an intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromothiophen-3-yl)ethynylsilane can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of (4-Bromothiophen-3-yl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-3-yl)ethynylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as triethylamine, used to deprotonate intermediates and drive the reaction forward.

    Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

(4-Bromothiophen-3-yl)ethynylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-3-yl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for the formation of carbon-carbon bonds, while the bromine atom can be substituted with other functional groups. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromothiophen-3-yl)ethynylsilane is unique due to the presence of the bromothiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of advanced materials and electronic devices.

Properties

CAS No.

131390-83-5

Molecular Formula

C9H11BrSSi

Molecular Weight

259.24 g/mol

IUPAC Name

2-(4-bromothiophen-3-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C9H11BrSSi/c1-12(2,3)5-4-8-6-11-7-9(8)10/h6-7H,1-3H3

InChI Key

UDIWHYIUGXRGAT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CSC=C1Br

Origin of Product

United States

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